![molecular formula C10H12FN B1340349 3-[(4-Fluorophenyl)methyl]azetidine CAS No. 937621-44-8](/img/structure/B1340349.png)
3-[(4-Fluorophenyl)methyl]azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Fluorophenyl)methyl]azetidine (FPMA) is an organic compound that was first synthesized in the early 1990s. It is classified as an azetidine derivative, which is a heterocyclic molecule containing a nitrogen atom in a ring structure. FPMA is a versatile compound with a wide range of applications in scientific research. It has been used as a starting material for the synthesis of various organic compounds and has been studied for its potential therapeutic applications. In
Scientific Research Applications
Synthesis and Biological Activity
Synthesis of Schiff Bases and Azetidines : Schiff bases and azetidines derived from phenyl urea derivatives have been synthesized and evaluated for their in-vitro antioxidant potentials. These compounds displayed moderate to significant antioxidant effects compared to ascorbic acid, indicating their potential as medicinal agents with antioxidant properties (Nagavolu et al., 2017).
Antiviral Activity : Azetidine analogues have shown marked activity against influenza A H2N2 virus, demonstrating the importance of the azetidine structure in developing potent antiviral agents (Zoidis et al., 2003).
S1P1 Receptor Agonists : A benzofuran-based S1P1 agonist with a 3-[(4-fluorophenyl)methyl] azetidine structure has shown significant efficacy in a mouse model of relapsing multiple sclerosis (MS), suggesting its potential for clinical development (Saha et al., 2011).
Antibacterial and Anticancer Properties : Azetidine-3-carbonyl-N-methyl-hydrazino derivatives of fluoroquinolones have been synthesized and tested for their antimicrobial and anti-proliferative activity, revealing promising antibacterial and anticancer effects (Rajulu et al., 2014).
Chemical Synthesis and Applications
Flexible and Stereoselective Synthesis : Research has focused on the synthesis of azetidin-3-ones through gold-catalyzed intermolecular oxidation of alkynes, showcasing the versatility of azetidines as substrates for the synthesis of functionalized compounds (Ye et al., 2011).
Polyurethane Dispersion : The synthesis and application of an azetidine (AZT) containing compound, 3-azetidinyl propanol, in creating a self-curable aqueous-based polyurethane dispersion demonstrate the chemical versatility of azetidines in material science (Wang et al., 2006).
Fluorescent Dyes : Incorporation of azetidine rings into classic fluorophore structures has been found to substantially increase their brightness and photostability, offering new avenues for the development of enhanced fluorescent labels for microscopy and biological imaging (Grimm et al., 2017).
Safety and Hazards
Future Directions
Azetidines have seen remarkable advances in their chemistry and reactivity . Future research will likely focus on further developing synthetic strategies towards functionalized azetidines and exploring their versatility as heterocyclic synthons . They also have potential applications in drug discovery, polymerization, and as chiral templates .
properties
IUPAC Name |
3-[(4-fluorophenyl)methyl]azetidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN/c11-10-3-1-8(2-4-10)5-9-6-12-7-9/h1-4,9,12H,5-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNDJLHUZUSQKTB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CC2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00588373 |
Source


|
| Record name | 3-[(4-Fluorophenyl)methyl]azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00588373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
937621-44-8 |
Source


|
| Record name | 3-[(4-Fluorophenyl)methyl]azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00588373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


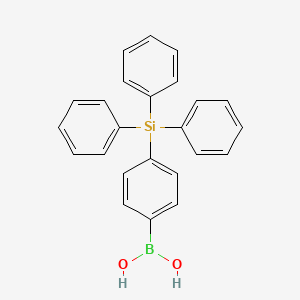
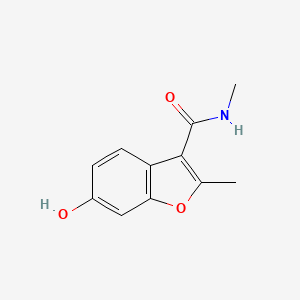
![7-amino-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B1340283.png)


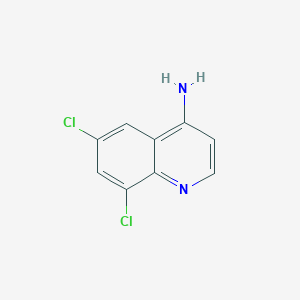

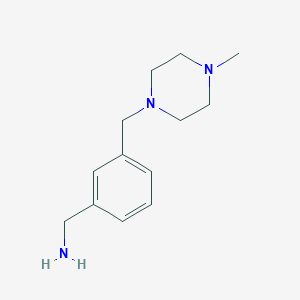
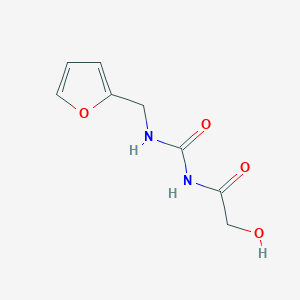
![[4-(Difluoromethoxy)-3-ethoxyphenyl]methanol](/img/structure/B1340313.png)
![[1,2,4]Triazolo[4,3-a]pyrazin-3-ylmethanamine](/img/structure/B1340327.png)

